molecular formula C11H13NO B1309555 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone CAS No. 890093-80-8

1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone

Cat. No.: B1309555
CAS No.: 890093-80-8
M. Wt: 175.23 g/mol
InChI Key: JFEUTBAHESADDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone can be synthesized through various synthetic routes. One common method involves the acylation of 1,2,3,4-tetrahydroquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Scientific Research Applications

1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone involves its interaction with various molecular targets. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone
  • 1-(5,6,7,8-Tetrahydroquinolin-3-yl)ethanone
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEUTBAHESADDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406745
Record name 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890093-80-8
Record name 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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